Methyl 7-{[(3,4-dimethoxyphenyl)carbonyl]amino}-2-methyl-1,3-benzoxazole-5-carboxylate
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Overview
Description
METHYL 7-(3,4-DIMETHOXYBENZAMIDO)-2-METHYL-1,3-BENZOXAZOLE-5-CARBOXYLATE is a complex organic compound that belongs to the class of benzoxazole derivatives This compound is characterized by the presence of a benzoxazole ring, which is a fused heterocyclic structure containing both benzene and oxazole rings
Preparation Methods
The synthesis of METHYL 7-(3,4-DIMETHOXYBENZAMIDO)-2-METHYL-1,3-BENZOXAZOLE-5-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic or basic conditions.
Introduction of the Dimethoxybenzamido Group: The dimethoxybenzamido group can be introduced through an amide coupling reaction between the benzoxazole derivative and 3,4-dimethoxybenzoic acid or its activated derivative (e.g., acid chloride).
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
METHYL 7-(3,4-DIMETHOXYBENZAMIDO)-2-METHYL-1,3-BENZOXAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxazole ring, where nucleophiles can replace hydrogen atoms or other substituents.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
METHYL 7-(3,4-DIMETHOXYBENZAMIDO)-2-METHYL-1,3-BENZOXAZOLE-5-CARBOXYLATE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of METHYL 7-(3,4-DIMETHOXYBENZAMIDO)-2-METHYL-1,3-BENZOXAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease processes or activate receptors that trigger specific cellular responses. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
METHYL 7-(3,4-DIMETHOXYBENZAMIDO)-2-METHYL-1,3-BENZOXAZOLE-5-CARBOXYLATE can be compared with other similar compounds, such as:
3,4-Diaminobenzoyl Derivatives: These compounds have similar structural features and are studied for their antithrombotic and anticoagulant activities.
Thiazole-5-Carboxylic Acid Derivatives: These compounds are known for their xanthine oxidase inhibitory activity and potential therapeutic applications.
The uniqueness of METHYL 7-(3,4-DIMETHOXYBENZAMIDO)-2-METHYL-1,3-BENZOXAZOLE-5-CARBOXYLATE lies in its specific combination of functional groups and its potential for diverse applications in various fields of research and industry.
Properties
Molecular Formula |
C19H18N2O6 |
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Molecular Weight |
370.4 g/mol |
IUPAC Name |
methyl 7-[(3,4-dimethoxybenzoyl)amino]-2-methyl-1,3-benzoxazole-5-carboxylate |
InChI |
InChI=1S/C19H18N2O6/c1-10-20-13-7-12(19(23)26-4)8-14(17(13)27-10)21-18(22)11-5-6-15(24-2)16(9-11)25-3/h5-9H,1-4H3,(H,21,22) |
InChI Key |
PTAAONFMMHKNAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(O1)C(=CC(=C2)C(=O)OC)NC(=O)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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